An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl Hexadecyl Sulfone
An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl Hexadecyl Sulfone
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chlorophenyl hexadecyl sulfone (CAS No. 1806-71-9). While experimental data for this specific compound is not extensively available in public literature, this document leverages established principles of physical organic chemistry and data from structurally analogous aryl alkyl sulfones to provide a robust predictive profile. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who may be synthesizing or working with this compound. This guide details the compound's chemical identity, offers reasoned predictions for its key physical properties, and provides standardized, self-validating experimental protocols for their empirical determination.
Introduction to 4-Chlorophenyl Hexadecyl Sulfone
4-Chlorophenyl hexadecyl sulfone is an organosulfur compound featuring a sulfonyl functional group as a bridge between a 4-chlorophenyl ring and a 16-carbon alkyl chain (hexadecyl group). The sulfone group is a common and highly valued motif in medicinal chemistry and materials science.[1] Its constituent parts—the electron-withdrawing sulfonyl group, the aromatic chlorophenyl moiety, and the long, nonpolar alkyl chain—bestow a unique combination of properties that make it a subject of interest.
The sulfone group is known for its chemical stability and its ability to act as a hydrogen bond acceptor, which can improve the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1] Aryl sulfones, in a broader sense, are integral components in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[2][3][4] While direct applications of 4-Chlorophenyl hexadecyl sulfone are not widely documented, its structure suggests potential utility as a synthetic intermediate, a stable non-polar molecule with a polar head group, or a candidate for creating novel polymers or surfactants. This guide aims to fill the existing knowledge gap regarding its fundamental physical characteristics.
Chemical Identity and Computed Data
Precise identification is the cornerstone of all chemical research. 4-Chlorophenyl hexadecyl sulfone is uniquely identified by its CAS Registry Number and other chemical descriptors. While experimental physical data is sparse, computational models provide valuable predicted information.
| Identifier | Value | Source |
| Chemical Name | 1-chloro-4-(hexadecylsulfonyl)benzene | PubChemLite[5] |
| CAS Number | 1806-71-9 | NextSDS[6] |
| EC Number | 634-035-3 | NextSDS[6] |
| Molecular Formula | C₂₂H₃₇ClO₂S | PubChemLite[5] |
| Molecular Weight | 401.0 g/mol | PubChem[7] |
| Monoisotopic Mass | 400.22028 Da | PubChemLite[5] |
| InChI Key | DZQLGPCNQDVJIK-UHFFFAOYSA-N | PubChemLite[5] |
| SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)Cl | PubChemLite[5] |
| Predicted XlogP | 9.5 | PubChemLite[5] |
Table 1: Chemical Identifiers and Computed Properties of 4-Chlorophenyl hexadecyl sulfone.
Predicted Physical Properties: A Mechanistic Rationale
In the absence of direct experimental data, we can predict the physical properties of 4-Chlorophenyl hexadecyl sulfone by analyzing its molecular structure and comparing it to related, well-characterized compounds. The molecule's properties are governed by the interplay between the large, nonpolar hexadecyl tail and the polar 4-chlorophenyl sulfone head.
Physical State and Appearance
The compound is predicted to be an off-white, waxy solid at standard temperature and pressure. This is due to its high molecular weight and the significant van der Waals forces contributed by the long C₁₆ alkyl chain, which favor a condensed, solid state.
Melting Point
A relatively high melting point is anticipated. The polarity of the sulfone and chlorophenyl groups, combined with the extensive London dispersion forces from the hexadecyl chain, will require significant thermal energy to disrupt the crystal lattice. For comparison, 4-chlorophenyl methyl sulfone, which lacks the long alkyl chain, has a melting point of 96-100 °C.[8][9] The addition of the 15 extra methylene units in the hexadecyl chain will substantially increase intermolecular forces, likely resulting in a melting point within a similar or slightly higher range, characteristic of long-chain alkanes and their derivatives.
Boiling Point
The boiling point is expected to be very high, likely exceeding 300-400 °C at atmospheric pressure. This is a direct consequence of the compound's high molecular weight and polarity.[10] It is highly probable that the compound will decompose at or before its boiling point under atmospheric conditions. Therefore, purification by distillation would necessitate the use of high vacuum.
Solubility Profile
The molecule's amphipathic nature—a polar head and a large non-polar tail—dictates its solubility.[11][12]
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Water: Insoluble. The hydrophobic character of the 16-carbon chain and the chlorophenyl group will dominate, preventing dissolution in water.
-
Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is predicted. The hexadecyl chain will readily interact with nonpolar solvent molecules through van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): Moderate to good solubility is expected. These solvents can interact with the polar sulfone group while also solvating the nonpolar portions of the molecule. For context, the related compound 4-chlorophenyl phenyl sulfone is highly soluble in acetone (74.4 g/100mL).[13]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is anticipated. While the sulfone group can act as a hydrogen bond acceptor, the large nonpolar domain will limit overall solubility.
Experimental Workflows for Property Determination
To move from prediction to empirical fact, standardized experimental protocols are required. The following sections detail self-validating methodologies for determining the key physical properties of 4-Chlorophenyl hexadecyl sulfone.
Protocol for Melting Point Determination
Causality: The melting point is a definitive physical property used for identification and purity assessment of a solid.[14] A sharp melting range (typically < 2 °C) indicates high purity. The procedure involves slowly heating a sample and observing the precise temperature range over which it transitions from a solid to a liquid. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar digital device).
-
Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 15-20 °C below the predicted melting point.
-
Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁).
-
Final Reading: Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.
-
Validation: Perform at least two measurements. If the results are not consistent, repeat the procedure with a fresh sample.
Caption: Workflow for Melting Point Determination.
Protocol for Qualitative Solubility Assessment
Causality: This protocol establishes a qualitative understanding of solubility ("soluble," "sparingly soluble," "insoluble") across a spectrum of solvents with varying polarities. This is a crucial first step in selecting appropriate solvents for reactions, recrystallization, or analytical techniques like chromatography. The fixed ratio of solute to solvent provides a standardized basis for comparison.
Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 2 mL of a different solvent (e.g., water, hexane, ethanol, acetone, toluene, dichloromethane).
-
Sample Addition: To each test tube, add approximately 20 mg of 4-Chlorophenyl hexadecyl sulfone. The exact mass is less important than consistency across all tubes.
-
Mixing: Vigorously agitate each tube for 60 seconds using a vortex mixer.
-
Observation (Room Temperature): Allow the tubes to stand for 2 minutes. Observe and record whether the solid has completely dissolved.
-
Heating (If Insoluble): For any sample that did not dissolve at room temperature, gently heat the test tube in a warm water bath (approx. 50-60 °C) and agitate again.
-
Observation (Heated): Observe and record any changes in solubility upon heating.
-
Classification:
-
Soluble: The entire solid dissolves at room temperature.
-
Sparingly Soluble: Partial dissolution at room temperature, or complete dissolution only upon heating.
-
Insoluble: No significant portion of the solid dissolves, even with heating.
-
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
4-Chlorophenyl hexadecyl sulfone is a compound with a well-defined chemical structure but limited experimentally-determined physical data. Based on established chemical principles and analysis of analogous structures, it is predicted to be a high-melting point solid with poor aqueous solubility but good solubility in nonpolar organic solvents. This technical guide provides a robust framework for understanding and predicting its behavior, and more importantly, offers detailed, actionable protocols for its empirical characterization in a laboratory setting. The validation of these predicted properties through the described experimental workflows will be an essential step for any researcher intending to utilize this compound in future synthetic or applied work.
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